AF-353, also known as 5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine, is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. [, , ] These receptors are ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP). [] AF-353 is classified as a non-nucleotide antagonist due to its structural dissimilarity to ATP. [] It plays a crucial role in scientific research for studying the physiological and pathological roles of P2X3 and P2X2/3 receptors, particularly in sensory processing, pain signaling, and inflammation. [, , ]
The synthesis of AF-353 hydrochloride involves several steps that typically include the formation of key intermediates followed by purification processes. The general procedure starts with the reaction of appropriate aniline derivatives with benzimidazole-4,7-dione-based structures under controlled conditions, often utilizing solvents like ethanol or dichloromethane. The reaction conditions are optimized for yield and purity, often involving techniques such as thin-layer chromatography for monitoring progress and column chromatography for purification .
The synthesis can be summarized as follows:
AF-353 hydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is CHClNO, and its molecular weight is approximately 303.74 g/mol. The compound's structure allows for effective binding to the P2X3 receptor sites, which is crucial for its antagonistic activity .
AF-353 hydrochloride undergoes various chemical reactions primarily related to its interactions with biological targets. The compound acts as a non-competitive antagonist at the P2X3/P2X2/3 receptors, meaning it binds to the receptor without blocking ATP binding directly but prevents receptor activation through other mechanisms .
Key reactions include:
The mechanism of action of AF-353 hydrochloride involves its selective binding to the P2X3 and P2X2/3 receptors, leading to inhibition of ATP-mediated signaling pathways associated with pain perception. The compound's high selectivity ensures minimal interference with other ion channels or receptors, making it a promising candidate for pain management therapies.
Key aspects include:
AF-353 hydrochloride exhibits several notable physical and chemical properties that influence its pharmacokinetic profile:
AF-353 hydrochloride has significant potential applications in scientific research, particularly in pharmacology and pain management studies. Its selective antagonism at P2X3/P2X2/3 receptors positions it as a valuable tool for exploring the role of these receptors in various pain-related conditions.
Key applications include:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3